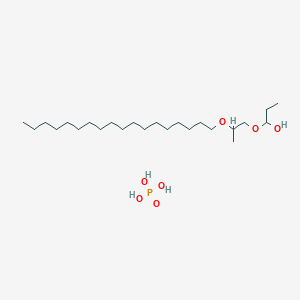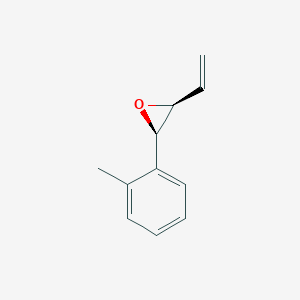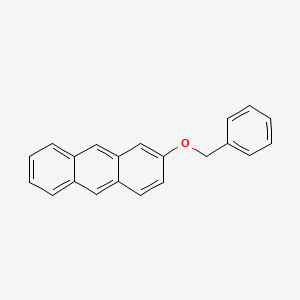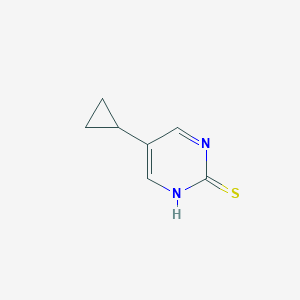![molecular formula C11H19NO2 B14347165 Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate CAS No. 92492-17-6](/img/structure/B14347165.png)
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-azabicyclo[322]nonane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate typically involves the stereoselective capture of chiral carbocations. One common method includes the use of enantiopure starting materials and specific reaction conditions to ensure the desired stereochemistry . For example, the reaction might involve the use of silver triflate and other reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antiprotozoal properties.
Medicine: Research has explored its potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biological pathways, leading to the observed biological activities . For example, its antiprotozoal activity may involve the inhibition of key enzymes or disruption of cellular processes in protozoa .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.3.1]nonanes: These compounds have a similar bicyclic structure but differ in the size and arrangement of the rings.
3-Azabicyclo[3.2.2]nonanes: These compounds also feature a nitrogen atom within the ring but have different substitution patterns.
Uniqueness
Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate is unique due to its specific ring structure and the presence of an ethyl ester group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
92492-17-6 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)10-4-3-9-5-7-12(10)8-6-9/h9-10H,2-8H2,1H3 |
InChI Key |
VOEGLDOUEFECRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)


![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)


![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)

![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)

![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

